molecular formula C22H16N2O2S B3007194 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477486-04-7

4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No. B3007194
CAS RN: 477486-04-7
M. Wt: 372.44
InChI Key: ISPBYBAFFLOUIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was facilitated by microwave irradiation, which is a solvent-free method, indicating an advancement in synthetic methodologies that aim to be more environmentally friendly and efficient .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, a single crystal X-ray study was conducted to determine the conformational features of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, which is essential for understanding the relationship between structure and function . The use of various spectroscopic techniques such as IR, NMR, and mass spectrometry is common in confirming the structures of synthesized compounds, as seen in the study of Schiff’s bases containing a thiadiazole scaffold .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is often explored in the context of their biological applications. For instance, the Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group demonstrates the potential for selective functionalization of these compounds . This type of chemical modification can significantly alter the biological activity of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antimicrobial activity, are closely related to their molecular structure. Compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species . The relationship between antimicrobial activity and molecular properties is often elucidated through such studies, providing insights into the design of more effective antimicrobial agents.

Scientific Research Applications

Heterocyclic Synthesis

  • Benzothiophen-2-yl-hydrazonoesters have been synthesized for the creation of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, which are significant in heterocyclic chemistry (Mohareb et al., 2004).

Anticancer Applications

  • Certain derivatives of benzimidazole, including those related to 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide, have shown promise in in vitro anticancer evaluations, suggesting potential applications in cancer treatment (Salahuddin et al., 2014).

Phototoxic Agents

  • Research has focused on the synthesis of 4-substituted-4′-(2-thienyl)-2,2′-bithiazoles as potential phototoxic agents, highlighting the interest in thiazole derivatives for therapeutic uses (Singh et al., 2001).

Analgesic Agents

  • New pyrazoles and triazoles bearing a quinazoline moiety, structurally related to the compound , have been synthesized and evaluated for their analgesic activity, indicating the potential use of these derivatives as pain relievers (Saad et al., 2011).

Antifungal Agents

  • The synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents has been explored, showcasing the compound's relevance in addressing fungal infections (Narayana et al., 2004).

Fluorescent Properties

  • Certain derivatives of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide have been synthesized and their fluorescent properties studied, indicating potential applications in material science and as fluorescent markers (Rangnekar & Shenoy, 1987).

Carbonic Anhydrase Inhibitors

  • Research involving the synthesis of acridine-acetazolamide conjugates, related to the compound , has shown that these can act as inhibitors of carbonic anhydrases, an enzyme group crucial in various physiological processes (Ulus et al., 2016).

properties

IUPAC Name

4-acetyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-12(25)13-5-8-15(9-6-13)21(26)24-22-23-20-17-4-2-3-14-7-10-16(19(14)17)11-18(20)27-22/h2-6,8-9,11H,7,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBYBAFFLOUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

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